molecular formula C26H28N4O2 B5154158 3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine

3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine

Cat. No.: B5154158
M. Wt: 428.5 g/mol
InChI Key: KOAWFJSVJFQLAB-UHFFFAOYSA-N
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Description

3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-31-25-7-6-20-13-22(5-4-21(20)14-25)26-23(16-28-29-26)17-30-11-8-24(9-12-30)32-18-19-3-2-10-27-15-19/h2-7,10,13-16,24H,8-9,11-12,17-18H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWFJSVJFQLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCC(CC4)OCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the naphthalene ring: The pyrazole derivative is then reacted with a naphthalene derivative, often using a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor, often using a reductive amination reaction.

    Final assembly: The final step involves linking the piperidine ring to the pyridine ring through an oxymethyl group, typically using a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.

Scientific Research Applications

3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is being studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Researchers are exploring its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

3-[[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene ring structure and may have similar electronic properties.

    Pyrazole derivatives: Compounds with a pyrazole ring are often studied for their anti-inflammatory and analgesic properties.

    Piperidine derivatives: These compounds are commonly used in medicinal chemistry for their pharmacological activities.

The uniqueness of this compound lies in its combination of these three ring systems, which imparts distinct chemical and biological properties.

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